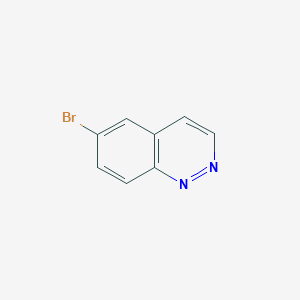

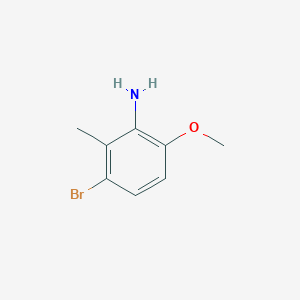

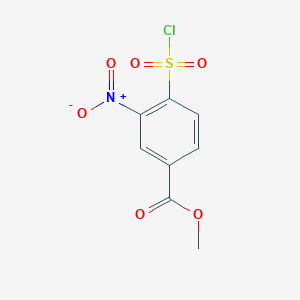

3-溴-6-甲氧基-2-甲基苯胺

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic substitution, reductive amination, and bromination. For instance, an efficient synthesis of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist is described, which involves the reaction of different starting materials with methylamine and sodium methoxide, followed by bromination and hydrolysis to produce the desired product . Similarly, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, is achieved through methylation of 6-bromo-2-naphthol with safer methylating agents like tetramethylammonium chloride .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, and NMR are used to study the molecular structure of compounds. In the case of 3-methoxyaniline, the molecular structure, vibrational, UV, and NMR spectra were studied using Hartree–Fock and density functional theory methods. The study provided insights into the vibrational modes, atomic charges, electronic properties, and thermodynamic properties of the molecule . These techniques could similarly be applied to analyze the molecular structure of 3-Bromo-6-methoxy-2-methylaniline.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including regioselective O-demethylation of aryl methyl ethers and the synthesis of a natural product through a series of steps including bromination . These reactions are indicative of the types of transformations that compounds like 3-Bromo-6-methoxy-2-methylaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. For example, the crystal and molecular structure of a synthetic intermediate is determined, which provides information about the conformation and potential reactivity of the compound . The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through reductive amination of Schiff's bases also sheds light on the chemical properties and potential reactivity of similar brominated and methoxylated compounds .

科学研究应用

合成和抗菌活性

一项研究详细介绍了一系列化合物的合成,显示出对革兰氏阳性生物的有效抗菌活性。这项工作说明了某些中间体的用途,这些中间体衍生自涉及甲氧基和溴代取代苯胺的反应,用于生产具有显着抗菌特性的化合物(Zhi等人,2005).

非线性光学性质

另一项研究探索了(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物的合成,研究了它们的非线性光学性质和反应性。这证明了该化合物在材料科学中的潜力,特别是在开发具有特定光学特性的新材料方面(Rizwan等人,2021).

化学合成的中间体

关于5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸(一种强效多巴胺D2和D3和血清素-3(5-HT3)受体拮抗剂)合成的研究,突出了溴代-甲氧基取代苯胺衍生物作为开发药理活性化合物的中间体的作用(Hirokawa等人,2000).

光动力疗法应用

一项关于合成新的锌酞菁化合物(用溴代-甲氧基苯胺衍生物取代)的研究强调了它们的高单线态氧量子产率。这些化合物显示出在光动力疗法中作为II型光敏剂治疗癌症的潜力,说明了此类衍生物在药物化学中的关键作用(Pişkin等人,2020).

缓蚀

N-[(3-溴-2-甲基噻吩-5-基)亚甲基]-4-甲氧基苯胺已被合成并评估为盐酸溶液中锌金属的缓蚀剂。这强调了该化合物在工业应用中的用途,特别是在保护金属免受腐蚀方面(Assad等人,2015).

安全和危害

未来方向

作用机制

Target of Action

3-Bromo-6-methoxy-2-methylaniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known that this compound is a derivative of 2-methylaniline , which is often used in chemical reactions such as Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

For instance, 2-methylaniline is often used in Suzuki–Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds and can be used to synthesize complex organic compounds .

Result of Action

As a biochemical reagent, it is likely used in research settings to study various biological and chemical processes .

属性

IUPAC Name |

3-bromo-6-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJPTJUGEUOQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517784 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

786596-55-2 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

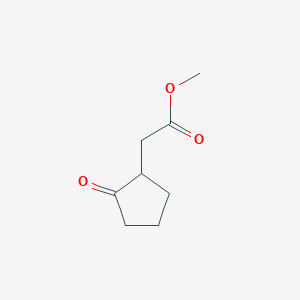

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)